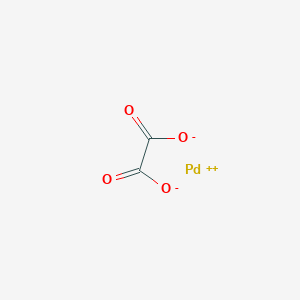
Tert-butyl-2-Acetamidoethylcarbamate
Übersicht
Beschreibung
Tert-butyl 2-acetamidoethylcarbamate is a chemical compound with the molecular formula C9H18N2O3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-acetamidoethylcarbamate consists of 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 202.25 .
Wissenschaftliche Forschungsanwendungen
Biologische Abbau-Studien
Tert-butyl-2-Acetamidoethylcarbamate: kann in biologischen Abbau-Studien verwendet werden, um seine Abbauprodukte und seine Auswirkungen auf die Umwelt zu verstehen. Forschungen zeigen, dass Verbindungen mit einer tert-Butylgruppe unter anoxischen Bedingungen resistent gegen enzymatischen Angriff sein können . Diese Resistenz macht es zu einem Kandidaten für die Untersuchung anaerober biochemischer Abbauwege und des Potenzials für die Anreicherung in der Umwelt.
Medizinische Forschung
In der medizinischen Forschung ist die tert-Butylgruppe aufgrund ihres einzigartigen Reaktivitätsmusters von Bedeutung. Sie wird in chemischen Umwandlungen verwendet, die für biosynthetische Wege und Abbauprozesse relevant sind . Die Stabilität und Reaktivität der Verbindung machen sie zu einem wertvollen Werkzeug für die Synthese von Pharmazeutika und die Untersuchung ihres Metabolismus.
Landwirtschaft
This compound: könnte als Schutzgruppe für Aminosäuren in der landwirtschaftlichen Chemie untersucht werden. Seine Stabilität gegen verschiedene Nukleophile und Reduktionsmittel macht es geeignet, Carbonsäurefunktionalitäten während der Synthese von Agrochemikalien zu schützen .
Industrielle Anwendungen
Die Stabilität der tert-Butylgruppe ist auch in industriellen Anwendungen von Vorteil. Sie wird als Lösungsmittel, Ethanol-Denaturierungsmittel und Bestandteil von Farbverdünnern verwendet . Die Eigenschaften der Verbindung könnten für die Entwicklung neuer industrieller Lösungsmittel und Additive genutzt werden, die eine hohe Stabilität und Reaktivität erfordern.
Umweltanwendungen
Diese Verbindung könnte an Studien zur Grundwasserverschmutzung beteiligt sein, insbesondere in Regionen, in denen Etheroxygenate wie ETBE als Benzinzusätze verwendet werden. Das Verständnis ihrer Transformation und ihres Potenzials als Schadstoff ist entscheidend für die Entwicklung strenger Vorschriften für die Wasseraufbereitung .
Biotechnologie
In der Biotechnologie könnte This compound aufgrund der einzigartigen Reaktivität der tert-Butylgruppe bei der Entwicklung biokatalytischer Prozesse eingesetzt werden. Sie könnte eine Rolle bei enzymkatalysierten Reaktionen spielen, bei denen sterische Hinderung ein Faktor ist .
Materialwissenschaft
Die thermische Stabilität und das Abbauverhalten von Verbindungen mit tert-Butylgruppen sind in der Materialwissenschaft von Interesse. Sie werden häufig als Polymerisationsinitiatoren verwendet, da sie hohen Temperaturen standhalten können, ohne sich zu zersetzen .
Synthese komplexer Moleküle
Schließlich darf die Rolle der Verbindung bei der Synthese komplexer Moleküle nicht übersehen werden. Sie dient als Zwischenprodukt bei der Herstellung komplexer Arzneimittel und unterstreicht ihre Bedeutung in der synthetischen Chemie.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Tert-butyl 2-acetamidoethylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Tert-butyl 2-acetamidoethylcarbamate inhibits acetylcholinesterase, leading to an increase in acetylcholine levels. This interaction is crucial in studying the effects of acetylcholine on various physiological processes .
Cellular Effects
Tert-butyl 2-acetamidoethylcarbamate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, tert-butyl 2-acetamidoethylcarbamate can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of tert-butyl 2-acetamidoethylcarbamate involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Furthermore, tert-butyl 2-acetamidoethylcarbamate can activate or inhibit other enzymes, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 2-acetamidoethylcarbamate change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to tert-butyl 2-acetamidoethylcarbamate can lead to adaptive changes in cellular function, such as altered enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of tert-butyl 2-acetamidoethylcarbamate vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by increasing acetylcholine levels. At high doses, it can cause toxic effects, such as neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive accumulation of acetylcholine and the subsequent overstimulation of cholinergic receptors .
Metabolic Pathways
Tert-butyl 2-acetamidoethylcarbamate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, tert-butyl 2-acetamidoethylcarbamate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to plasma proteins, affecting its distribution in the bloodstream. Additionally, tert-butyl 2-acetamidoethylcarbamate can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .
Subcellular Localization
The subcellular localization of tert-butyl 2-acetamidoethylcarbamate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, tert-butyl 2-acetamidoethylcarbamate can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-acetamidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKFKYLFJVYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578782 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207129-09-7 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

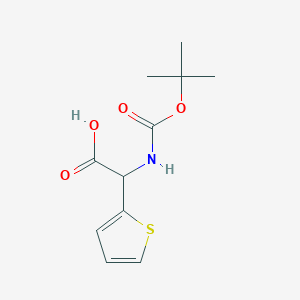
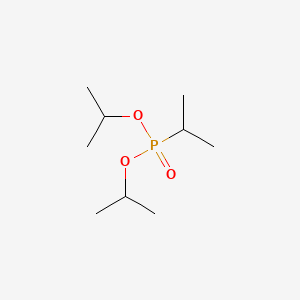
![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)
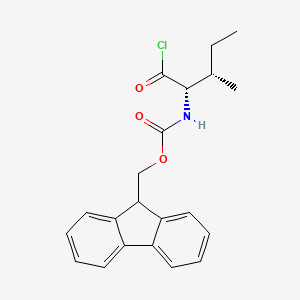
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

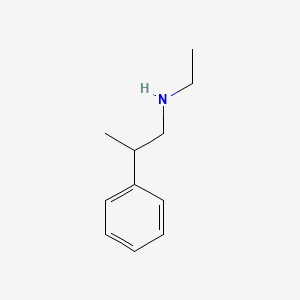
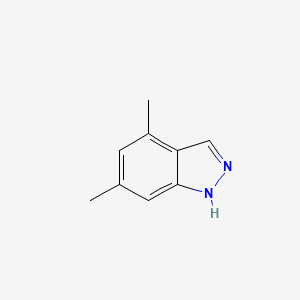
![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)
